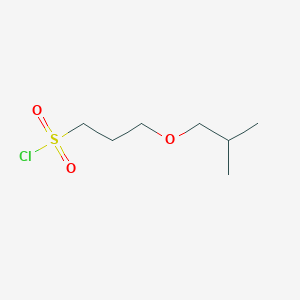

3-Isobutoxypropane-1-sulfonyl chloride

描述

Structure

3D Structure

属性

分子式 |

C7H15ClO3S |

|---|---|

分子量 |

214.71 g/mol |

IUPAC 名称 |

3-(2-methylpropoxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H15ClO3S/c1-7(2)6-11-4-3-5-12(8,9)10/h7H,3-6H2,1-2H3 |

InChI 键 |

FGTUUXLXWTVQKK-UHFFFAOYSA-N |

规范 SMILES |

CC(C)COCCCS(=O)(=O)Cl |

产品来源 |

United States |

Synthetic Methodologies for 3 Isobutoxypropane 1 Sulfonyl Chloride

Established Preparative Routes for Alkyl Sulfonyl Chlorides

The preparation of alkyl sulfonyl chlorides can be achieved through several distinct chemical transformations. These methods generally involve the introduction of the chlorosulfonyl group (-SO₂Cl) onto an alkyl backbone via chlorination and oxidation of various sulfur-containing precursors.

Direct chlorosulfonation of alkanes is often challenging and lacks selectivity. However, variants of this approach, particularly those starting from more activated precursors, are widely employed. One notable and environmentally conscious method involves the chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide (NCS). byjus.com These salts are readily prepared from the corresponding alkyl halides and thiourea (B124793). byjus.com This method is advantageous due to its mild reaction conditions and the use of odorless starting materials. byjus.com The process is scalable and allows for the recycling of the succinimide (B58015) byproduct back to NCS, enhancing its sustainability. byjus.com

Another approach utilizes bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which is recognized for being an economical and environmentally friendly process. chemistrysteps.com It employs readily available reagents and simplifies purification, often avoiding the need for chromatography. chemistrysteps.com

The oxidation of thiols and disulfides is a common and effective strategy for the synthesis of sulfonyl chlorides. This transformation requires a chlorine source and an oxidizing agent. A variety of reagent systems have been developed to achieve this conversion efficiently.

A continuous flow, metal-free protocol has been developed using nitric acid, hydrochloric acid, and oxygen for the oxidative chlorination of thiols and disulfides. youtube.com This method allows for scalable production and has been demonstrated to operate for extended periods, achieving significant throughput. youtube.com Another approach employs 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) as a mild and efficient reagent for the oxidative chlorination of thiols, disulfides, and benzylic sulfides, providing good to excellent yields. researchgate.net

Historically, aqueous chlorine has been a widely used reagent for this purpose; however, its hazardous nature has prompted the development of alternative methods. gordon.edu For instance, a continuous process has been described that reacts alkyl mercaptans or dialkyl disulfides with chlorine in an aqueous hydrochloric acid medium. gordon.edu This method creates a turbulent reaction zone that facilitates intimate contact between reactants, leading to high yields. gordon.edu

Significant research has been directed towards developing milder and more selective reagent systems for oxidative chlorination. One such system involves the use of hydrogen peroxide (H₂O₂) in the presence of zirconium tetrachloride (ZrCl₄). This combination serves as a highly efficient reagent for the direct conversion of thiols and disulfides to their corresponding sulfonyl chlorides with high purity. wikipedia.org The key advantages of this method include excellent yields, very short reaction times, and mild reaction conditions, thereby avoiding the use of harsh reagents. wikipedia.org

Other optimized systems include the combination of H₂O₂ and thionyl chloride (SOCl₂), which is a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. thermofisher.com This method is characterized by rapid reaction times, often completing within a minute, and demonstrates broad applicability to aromatic, heterocyclic, and aliphatic thiols. thermofisher.com Additionally, a system employing titanium tetrachloride (TiCl₄) with hydrogen peroxide has been reported for the oxidative chlorination of thiols, offering good to excellent yields and facile product isolation. google.com

The following table summarizes various reagent systems used for the oxidative chlorination of thiols and disulfides.

| Oxidant/Chlorine Source | Substrate | Key Features |

| N-Chlorosuccinimide (NCS) | S-Alkylisothiourea salts | Mild conditions, odorless precursors, recyclable byproduct. byjus.com |

| Bleach (NaOCl) | S-Alkylisothiourea salts | Economical, environmentally friendly, simple purification. chemistrysteps.com |

| H₂O₂/ZrCl₄ | Thiols, Disulfides | High efficiency, high purity, short reaction times, mild conditions. wikipedia.org |

| H₂O₂/SOCl₂ | Thiols | Highly reactive, very short reaction times, broad applicability. thermofisher.com |

| HNO₃/HCl/O₂ (Flow) | Thiols, Disulfides | Continuous process, metal-free, scalable. youtube.com |

| DCDMH | Thiols, Disulfides | Mild and efficient, broad substrate scope. researchgate.net |

Alkyl sulfonyl chlorides can also be prepared from the corresponding sulfonic acids or their salts. This typically involves treatment with a chlorinating agent. Common reagents for this transformation include phosphorus pentachloride, thionyl chloride, and phosphorus oxychloride. masterorganicchemistry.com However, these reagents can be harsh and may not be suitable for sensitive substrates. masterorganicchemistry.com

Milder methods have been developed to address these limitations. For example, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been shown to be an extremely efficient chlorinating agent for converting sulfonic acids to sulfonyl chlorides under mild, solvent-free conditions. This method offers advantages such as shorter reaction times, high efficiency, and easy isolation of the product. The reaction of sodium salts of sulfonic acids with a halogen substitution reagent in the presence of a catalytic amount of water and a co-catalyst like N,N-dimethylformamide is another effective approach. masterorganicchemistry.com

A more recent development in the synthesis of sulfonyl chlorides is the use of sulfonyl hydrazides as precursors. A simple and rapid method involves the reaction of a sulfonyl hydrazide with an N-halosuccinimide, such as N-chlorosuccinimide (NCS). This reaction proceeds under mild conditions, typically at room temperature in a solvent like acetonitrile (B52724), and affords the corresponding sulfonyl chloride in excellent yield. This method is highly selective and clean, making it an attractive alternative to traditional routes.

The following table provides a comparative overview of the established preparative routes for alkyl sulfonyl chlorides.

| Synthetic Route | Precursor | Typical Reagents | Advantages |

| Chlorosulfonation Variants | S-Alkylisothiourea salts | NCS, Bleach | Mild, environmentally friendly, uses odorless precursors. byjus.comchemistrysteps.com |

| Oxidative Chlorination | Thiols, Disulfides | H₂O₂/ZrCl₄, H₂O₂/SOCl₂, DCDMH | High yields, short reaction times, broad applicability. researchgate.netwikipedia.orgthermofisher.com |

| From Sulfonic Acids/Salts | Sulfonic acids or their salts | TAPC, PCl₅, SOCl₂ | Direct conversion, can be performed under mild conditions with newer reagents. masterorganicchemistry.com |

| From Sulfonyl Hydrazides | Sulfonyl hydrazides | N-Chlorosuccinimide (NCS) | Mild, rapid, high selectivity, clean reaction. |

Oxidative Chlorination from Thiol and Disulfide Precursors

Targeted Synthesis of 3-Isobutoxypropane-1-sulfonyl chloride

A targeted synthesis of 3-isobutoxypropane-1-sulfonyl chloride would logically proceed from the corresponding alcohol, 3-isobutoxypropan-1-ol. This precursor is not commercially available in large quantities and would likely need to be synthesized. A plausible and efficient route to 3-isobutoxypropan-1-ol is the Williamson ether synthesis. chemistrysteps.comthermofisher.com This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. thermofisher.com

In this case, sodium isobutoxide, prepared by the deprotonation of isobutyl alcohol with a strong base such as sodium hydride, would be reacted with 3-chloro-1-propanol (B141029). chemistrysteps.com The reaction proceeds via an Sₙ2 mechanism, where the isobutoxide ion displaces the chloride from the primary carbon of 3-chloro-1-propanol. thermofisher.com

Once 3-isobutoxypropan-1-ol is obtained, it would need to be converted to a suitable sulfur-containing intermediate for subsequent oxidative chlorination. A common strategy would be to convert the alcohol to the corresponding thiol, 3-isobutoxypropane-1-thiol. This can be achieved through a variety of methods, such as reaction with thiourea followed by hydrolysis, or via a Mitsunobu reaction with thioacetic acid followed by hydrolysis.

With the precursor 3-isobutoxypropane-1-thiol in hand, the final step would be its oxidative chlorination to yield 3-isobutoxypropane-1-sulfonyl chloride. Based on the methodologies discussed in section 2.1.2.1, a highly effective method would be the use of hydrogen peroxide in the presence of a chloride source and a catalyst like ZrCl₄ or in combination with SOCl₂. wikipedia.orgthermofisher.com This approach is favored due to its mild conditions, high yields, and rapid reaction rates.

The proposed synthetic sequence is outlined below:

Synthesis of 3-isobutoxypropan-1-ol: Reaction of sodium isobutoxide with 3-chloro-1-propanol via Williamson ether synthesis.

Conversion to 3-isobutoxypropane-1-thiol: Transformation of the alcohol to the corresponding thiol.

Oxidative Chlorination: Reaction of 3-isobutoxypropane-1-thiol with an optimized reagent system (e.g., H₂O₂/ZrCl₄ or H₂O₂/SOCl₂) to afford the final product, 3-isobutoxypropane-1-sulfonyl chloride.

This targeted approach leverages established and reliable chemical transformations to provide a clear and feasible pathway to the desired sulfonyl chloride.

Development of Novel and Efficient Synthetic Routes for Specific Alkyl Sulfonyl Chlorides

The quest for more practical and high-yielding methods for producing alkyl sulfonyl chlorides has led to several innovative strategies that circumvent the limitations of older techniques, such as the use of hazardous reagents like chlorine gas. organic-chemistry.orgresearchgate.net

One significant advancement involves the use of S-alkylisothiourea salts as odorless and stable precursors. organic-chemistry.orgorganic-chemistry.org These salts are readily prepared from the corresponding alkyl halides (e.g., 1-bromo-3-isobutoxypropane) and thiourea. The subsequent oxidative chlorosulfonation using reagents like N-chlorosuccinimide (NCS) proceeds under mild conditions to afford the desired sulfonyl chloride in good yields. organic-chemistry.orgresearchgate.net This method is scalable, and the succinimide byproduct can be recycled back into NCS, adding to the process's sustainability. organic-chemistry.orgorganic-chemistry.org

Another approach is the conversion of sulfonic acids into sulfonyl chlorides. While traditional methods use noxious reagents like thionyl chloride or phosphorus pentachloride, newer developments employ milder and more efficient chlorinating agents. lookchem.com For instance, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been demonstrated as a highly effective reagent for this conversion under solvent-free conditions at room temperature, offering high yields and short reaction times. lookchem.com

Furthermore, the direct conversion of primary sulfonamides to sulfonyl chlorides represents a valuable late-stage functionalization strategy. The use of activating agents like Pyry-BF4 enables this transformation under mild conditions, tolerating a wide range of functional groups, which is particularly useful in complex molecule synthesis. nih.gov

Table 1: Comparison of Modern Synthetic Routes for Alkyl Sulfonyl Chlorides

| Starting Material | Key Reagents | Key Advantages | Reference |

|---|---|---|---|

| S-Alkylisothiourea Salts | N-Chlorosuccinimide (NCS), HCl | Mild conditions, odorless precursors, scalable, recyclable byproduct. | organic-chemistry.orgorganic-chemistry.org |

| Sulfonic Acids | TAPC, KCl | Solvent-free, room temperature, high efficiency, short reaction times. | lookchem.com |

| Primary Sulfonamides | Pyry-BF4, MgCl2 | Mild conditions, high functional group tolerance, suitable for late-stage functionalization. | nih.gov |

| Thiols | Ammonium (B1175870) nitrate (B79036), HCl, O2 | Metal-free, uses oxygen as a terminal oxidant. | rsc.org |

Catalyst Systems and Their Role in Stereoselective Synthesis

While 3-Isobutoxypropane-1-sulfonyl chloride is an achiral molecule, the broader field of sulfonyl chloride synthesis has seen significant progress in catalyst-controlled stereoselective reactions. These advancements are crucial for the synthesis of chiral sulfones and sulfonamides, which are important motifs in pharmaceuticals. rsc.org

Transition metal catalysts, particularly those based on iron and copper, have been employed in stereoselective sulfonylation reactions. For example, an iron(II) catalyst combined with a phosphine (B1218219) ligand can achieve 100% regio- and stereoselectivity in the chlorosulfonylation of terminal alkynes with aromatic sulfonyl chlorides. acs.org Chiral nickel catalysts have been merged with photoactive electron donor–acceptor (EDA) complexes to achieve the catalytic asymmetric production of α-C chiral sulfones from sulfonyl chlorides and alkenes with excellent enantioselectivities. rsc.org

Organocatalysis also offers powerful tools for enantioselective sulfonylation. Small organic molecules, such as tetrapeptides and derivatives of cinchonidine (B190817) (a Cinchona alkaloid), have been developed as catalysts. researchgate.netnih.gov A tetrapeptide catalyst, for instance, has been shown to mediate the enantioselective synthesis of sulfonate esters from sulfonyl chlorides and meso-diols through desymmetrization, achieving high enantiomeric ratios. nih.gov These catalyst systems provide a chiral environment that directs the approach of the nucleophile or the sulfonyl chloride, enabling precise control over the formation of new stereocenters. rsc.orgresearchgate.net

Table 2: Examples of Catalyst Systems in Stereoselective Sulfonylations

| Catalyst Type | Example Catalyst | Transformation | Key Features | Reference |

|---|---|---|---|---|

| Transition Metal | Chiral Nickel Complex | Asymmetric radical sulfonylation of alkenes | Excellent yields and enantioselectivities; visible-light mediated. | rsc.org |

| Transition Metal | Iron(II) / Phosphine Ligand | Regio- and stereoselective chlorosulfonylation of alkynes | 100% regio- and stereoselectivity. | acs.org |

| Organocatalyst | Tetrapeptide | Enantioselective desymmetrization of meso-diols | High enantiomeric ratios achieved through catalyst optimization. | nih.gov |

| Organocatalyst | Cinchonidine derivative | Enantioselective formation of S-chiral sulfinimidate esters | Utilizes dynamic kinetic resolution (DKR). | researchgate.net |

Green Chemistry Approaches and Sustainable Synthetic Strategies

The principles of green chemistry are increasingly influencing the development of synthetic routes for sulfonyl chlorides. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

A prominent green strategy is the use of environmentally benign oxidants and halide sources. The combination of Oxone (potassium peroxymonosulfate) and a potassium halide (KCl or KBr) in water provides a simple and rapid method for the oxyhalogenation of thiols and disulfides to their corresponding sulfonyl halides. rsc.org This method avoids organic solvents and operates at room temperature. rsc.org Similarly, systems utilizing bleach (sodium hypochlorite) or sodium chlorite (B76162) (NaClO2) have been developed for the oxidative chlorosulfonation of S-alkyl isothiourea salts, offering safe operation and easy purification without chromatography. organic-chemistry.org

Another sustainable approach involves metal-free catalytic systems that use molecular oxygen as the ultimate oxidant. For example, the synthesis of sulfonyl chlorides from thiols can be achieved using ammonium nitrate as a catalyst in the presence of an aqueous solution of HCl and an oxygen atmosphere. rsc.org Continuous flow reactors are also being implemented for the synthesis of sulfonyl chlorides, which can improve safety and efficiency, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.net These flow processes can lead to a lower process mass intensity (PMI), indicating a more environmentally friendly protocol. researchgate.net

Table 3: Green Chemistry Strategies for Sulfonyl Chloride Synthesis

| Green Approach | Reagents/Conditions | Substrate | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Oxone, KCl | Thiols, Disulfides | Uses water as solvent, mild conditions, rapid reaction. | rsc.org |

| Benign Oxidants | Bleach (NaOCl), HCl | S-Alkylisothiourea Salts | Economical, worker-friendly, chromatography-free purification. | organic-chemistry.org |

| Metal-Free Catalysis | Ammonium Nitrate, O2, HCl | Thiols | Uses oxygen as the terminal oxidant, avoids transition metals. | rsc.org |

| Flow Chemistry | HNO3, HCl, O2 | Thiols, Disulfides | Improved safety and throughput, lower environmental impact (PMI). | researchgate.net |

Isolation and Purification Techniques in Sulfonyl Chloride Synthesis

The inherent reactivity of the sulfonyl chloride group, particularly its susceptibility to hydrolysis, necessitates careful and efficient purification methods to isolate the product in high purity.

Advanced Chromatographic Purification Methodologies

Flash column chromatography is a standard and effective technique for the purification of sulfonyl chlorides on a laboratory scale. rsc.org This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate the desired product from byproducts and unreacted starting materials based on differences in polarity. rsc.orgrsc.org

For a moderately polar compound like 3-Isobutoxypropane-1-sulfonyl chloride, a typical mobile phase would consist of a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). rsc.org The ratio of these solvents is optimized to achieve good separation, where the target compound moves down the column at a moderate rate (retention factor, Rf, typically 0.2-0.4). The progress of the separation is monitored by thin-layer chromatography (TLC). lookchem.com Given the sensitivity of sulfonyl chlorides to water, it is crucial to use dry solvents and silica gel to prevent hydrolysis of the product on the column.

Crystallization Techniques for High-Purity Product Isolation

Crystallization is a powerful method for obtaining high-purity solid sulfonyl chlorides and is often used as a final purification step after chromatography or extraction. acs.orggoogle.com The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, tend to remain in the solution (mother liquor). unifr.ch

The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the sulfonyl chloride completely when hot but poorly when cold. unifr.ch For sulfonyl chlorides, common crystallization solvents include non-protic organic solvents like hexanes, toluene, or mixtures such as hexanes/tetrahydrofuran. rsc.orggoogle.com If the sulfonyl chloride is an oil at room temperature, as 3-Isobutoxypropane-1-sulfonyl chloride may be, low-temperature crystallization by cooling a concentrated solution in a suitable solvent to temperatures of 4 °C, -20 °C, or lower can be employed to induce solidification and purification. rsc.org Careful control of the cooling rate can influence crystal size and purity; slow cooling generally yields larger and purer crystals. unifr.ch After crystallization, the solid is isolated by filtration and washed with a small amount of cold solvent to remove residual mother liquor. acs.org

Reactivity and Mechanistic Investigations of 3 Isobutoxypropane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution is the most characteristic reaction of sulfonyl chlorides. These reactions proceed at the tetracoordinate sulfur center, leading to the displacement of the chloride ion by a variety of nucleophiles. The mechanism of these sulfonyl transfer reactions is generally considered to be a concerted, bimolecular nucleophilic substitution (SN2-type) process. beilstein-journals.orgmdpi.comresearchgate.net However, depending on the substrate, nucleophile, and solvent, the nature of the transition state can vary, and in some cases, alternative pathways may be involved. researchgate.net

The kinetics of nucleophilic substitution at a sulfonyl center provide critical insights into the reaction mechanism. For sulfonyl chlorides, these reactions are typically second-order, with the rate dependent on the concentrations of both the sulfonyl chloride and the nucleophile. nih.gov Kinetic studies on the hydrolysis and alcoholysis of various arenesulfonyl and alkanesulfonyl chlorides have been extensively performed to elucidate mechanistic details. researchgate.netrsc.org

The Hammett equation is often applied to study the effect of substituents on the reaction rates of arenesulfonyl chlorides, revealing electronic effects on the transition state. For instance, the alkaline hydrolysis rates of substituted benzenesulfonyl chlorides show a positive ρ-value, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. rsc.org While 3-isobutoxypropane-1-sulfonyl chloride lacks an aromatic ring for such analysis, the electronic and steric properties of the isobutoxypropyl group influence the reactivity of the sulfonyl center.

Thermodynamic parameters, such as the enthalpy and entropy of activation, can be determined from the temperature dependence of the reaction rates. These parameters offer information about the degree of bond-making and bond-breaking in the transition state.

Table 1: Representative Kinetic Data for Nucleophilic Substitution of Sulfonyl Chlorides (Note: Data for illustrative purposes, based on general findings for alkanesulfonyl chlorides.)

| Nucleophile | Solvent | Relative Rate Constant (k_rel) | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/mol·K) |

| Aniline | Acetonitrile (B52724) | 1.0 | 55 | -80 |

| Methanol | Methanol | 0.05 | 68 | -95 |

| Water | Water | 0.01 | 75 | -100 |

| Phenoxide | DMSO | 50.0 | 42 | -65 |

The choice of solvent plays a crucial role in determining the rate and mechanism of nucleophilic substitution reactions of sulfonyl chlorides. ucalgary.ca Solvent polarity, nucleophilicity, and hydrogen-bonding capability can stabilize or destabilize reactants, transition states, and intermediates. libretexts.org

Polar Protic Solvents: Solvents like water and alcohols can solvate both the electrophilic sulfur center and the leaving group (chloride anion) through hydrogen bonding. chemistrysteps.com This can stabilize the transition state of an SN1-like pathway. libretexts.orgresearchgate.net However, for the more common SN2 mechanism, polar protic solvents can form a "cage" around the nucleophile via hydrogen bonding, decreasing its nucleophilicity and slowing the reaction rate. chemistrysteps.com

Polar Aprotic Solvents: Solvents such as acetonitrile (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess large dipole moments but lack acidic protons. ucalgary.ca They are effective at solvating cations but not anions (nucleophiles). chemistrysteps.com This leaves the nucleophile "naked" and highly reactive, often leading to a significant rate acceleration for SN2 reactions compared to protic solvents. ucalgary.ca

The Grunwald-Winstein equation is a linear free energy relationship used to quantify the effect of the solvent on solvolysis rates, correlating the rate constant with solvent ionizing power (Y) and solvent nucleophilicity (N). mdpi.comresearchgate.netmdpi.commdpi.org Studies on various sulfonyl chlorides consistently show sensitivity to both parameters, supporting a bimolecular mechanism where the solvent acts as the nucleophile. mdpi.commdpi.org For 3-isobutoxypropane-1-sulfonyl chloride, a similar dependence on solvent properties is expected, with polar aprotic solvents favoring substitution by external nucleophiles.

Table 2: Influence of Solvent Type on SN2 Reaction Rates of Sulfonyl Chlorides

| Solvent Type | Examples | Effect on Nucleophile | Effect on Transition State (SN2) | Expected Relative Rate |

| Polar Protic | Water, Methanol, Ethanol | Strongly solvated (H-bonding), reduced reactivity | Moderate stabilization | Slower |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Weakly solvated ("naked"), enhanced reactivity | Strong stabilization | Faster |

| Nonpolar | Hexane, Toluene | Poor solubility for ionic nucleophiles | Poor stabilization | Very Slow |

Several experimental techniques are used to probe the mechanism of nucleophilic attack on sulfonyl chlorides. Kinetic solvent isotope effects (KSIE), determined by comparing reaction rates in a protonated solvent (e.g., H₂O or CH₃OH) versus its deuterated counterpart (D₂O or CH₃OD), provide evidence for the role of the solvent in the rate-determining step. beilstein-journals.orgmdpi.com KSIE values greater than 1 are typically observed for sulfonyl chloride solvolysis, indicating that bond-breaking of the solvent O-H bond is involved in the transition state, consistent with general base catalysis by a second solvent molecule in an SN2 pathway. beilstein-journals.orgmdpi.com

For alkanesulfonyl chlorides that possess a hydrogen atom on the α-carbon, an alternative pathway, the elimination-addition mechanism, can occur under basic conditions. beilstein-journals.orgmdpi.org This pathway involves the deprotonation of the α-carbon by a base to form a highly reactive sulfene (B1252967) intermediate (R₂C=SO₂). The sulfene then rapidly undergoes addition of a nucleophile (such as the solvent) to yield the final product. beilstein-journals.org While 3-isobutoxypropane-1-sulfonyl chloride has α-hydrogens, this pathway is generally not observed under neutral solvolysis conditions but becomes significant in the presence of strong, non-nucleophilic bases. mdpi.org Under most conditions, the direct nucleophilic substitution (SN2-type) mechanism is believed to be the dominant pathway. mdpi.com

The reaction of 3-isobutoxypropane-1-sulfonyl chloride with amines and alcohols are synthetically important transformations that exemplify its reactivity as a sulfonylating agent.

Sulfonamide Formation: 3-Isobutoxypropane-1-sulfonyl chloride reacts readily with primary and secondary amines to form the corresponding N-substituted sulfonamides. organic-chemistry.orgucl.ac.uk The reaction is typically carried out in the presence of a base (such as triethylamine (B128534) or pyridine) or excess amine to neutralize the hydrochloric acid (HCl) byproduct. nih.gov The use of N-silylamines has also been shown to be an efficient method for preparing sulfonamides from sulfonyl chlorides. nih.gov

Sulfonate Ester Formation: In the presence of an alcohol or phenol (B47542) (phenoxide), 3-isobutoxypropane-1-sulfonyl chloride undergoes nucleophilic substitution to yield a sulfonate ester. organic-chemistry.org This reaction, often referred to as sulfonylation, is also typically performed in the presence of a non-nucleophilic base to scavenge the generated HCl. organic-chemistry.org Catalysts such as indium and ytterbium(III) triflate have been developed to facilitate these reactions under mild conditions. organic-chemistry.org

Table 3: Examples of Products from Nucleophilic Substitution of 3-Isobutoxypropane-1-sulfonyl chloride

| Nucleophile | Reagent Example | Product Class | Product Name |

| Primary Amine | Aniline | Sulfonamide | N-phenyl-3-isobutoxypropane-1-sulfonamide |

| Secondary Amine | Morpholine | Sulfonamide | 4-(3-isobutoxypropylsulfonyl)morpholine |

| Alcohol | Methanol | Sulfonate Ester | Methyl 3-isobutoxypropane-1-sulfonate |

| Phenol | Phenol | Sulfonate Ester | Phenyl 3-isobutoxypropane-1-sulfonate |

Electrophilic Reactions Involving 3-Isobutoxypropane-1-sulfonyl chloride

The primary role of a sulfonyl chloride in chemical reactions is to act as an electrophile at the sulfur atom. In this context, it can participate in reactions analogous to Friedel-Crafts acylation. When reacted with an electron-rich aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃), 3-isobutoxypropane-1-sulfonyl chloride can undergo electrophilic aromatic substitution to form a diaryl or alkyl-aryl sulfone. The sulfonyl chloride, activated by the Lewis acid, generates a potent electrophilic species (R-SO₂⁺) that attacks the aromatic ring. This sulfonylation reaction is a key method for forming carbon-sulfur bonds with aromatic systems. magtech.com.cn

Radical Reactions and Photochemical Transformations

Beyond ionic pathways, sulfonyl chlorides can serve as precursors for sulfonyl radicals. The relatively weak sulfur-chlorine bond can be cleaved homolytically upon exposure to ultraviolet light or in the presence of a radical initiator. nih.gov

The resulting 3-isobutoxypropane-1-sulfonyl radical ((CH₃)₂CHCH₂OCH₂CH₂CH₂SO₂•) is an electrophilic radical that can engage in various transformations. A notable example is the radical addition to alkenes and alkynes. magtech.com.cnnih.gov In a process known as atom transfer radical addition (ATRA), the sulfonyl radical adds to a double bond, generating a carbon-centered radical intermediate, which then abstracts a chlorine atom from another molecule of the sulfonyl chloride to propagate the radical chain and yield a β-chloro sulfone. nih.gov

More recently, photoredox catalysis has enabled the hydrosulfonylation of alkenes using sulfonyl chlorides. nih.gov In this process, visible light and a photocatalyst facilitate the single-electron reduction of the sulfonyl chloride to generate the sulfonyl radical. In the presence of a suitable hydrogen atom donor, the radical cascade results in the net addition of a sulfonyl group and a hydrogen atom across the double bond. nih.gov

Hydrolysis and Solvolysis Mechanisms in Various Media

The hydrolysis and solvolysis of alkanesulfonyl chlorides, including 3-isobutoxypropane-1-sulfonyl chloride, are fundamental reactions that have been the subject of detailed mechanistic investigation. These reactions involve the cleavage of the sulfur-chlorine bond and the formation of a new bond with a solvent molecule, such as water, alcohols, or a mixture thereof. The mechanisms of these reactions can range from a fully associative (SN2-like) to a dissociative (SN1-like) pathway, depending on the structure of the sulfonyl chloride, the nucleophilicity and ionizing power of the solvent, and the reaction conditions.

For most primary alkanesulfonyl chlorides, a bimolecular nucleophilic substitution mechanism (SN2) is often proposed. researchgate.net In this pathway, the nucleophilic solvent molecule attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. Bond formation with the nucleophile and bond breaking of the sulfonyl-chloride bond occur in a concerted manner.

In contrast, for tertiary alkanesulfonyl chlorides, a solvolysis-decomposition pathway may be dominant, proceeding through a carbocationic intermediate. While 3-isobutoxypropane-1-sulfonyl chloride is a primary sulfonyl chloride, the steric bulk of the isobutoxy group might influence the reaction kinetics, though a significant shift towards a dissociative mechanism is not generally expected for primary substrates.

Kinetic Solvent Isotope Effects (KSIEs) are a powerful tool for elucidating the mechanisms of solvolysis reactions. This is achieved by comparing the reaction rates in a protonated solvent (e.g., H₂O, CH₃OH) with its deuterated counterpart (e.g., D₂O, CH₃OD). The magnitude of the KSIE, expressed as the ratio kH/kD, can provide information about the degree of bond breaking and bond making in the transition state.

| Alkanesulfonyl Chloride | k(CH₃OH)/k(CH₃OD) | Proposed Mechanism |

|---|---|---|

| Methanesulfonyl chloride | ~1.9 | SN2 |

| Ethanesulfonyl chloride | ~1.8 | SN2 |

| Propanesulfonyl chloride | ~1.8 | SN2 |

These values suggest a significant involvement of the solvent in the transition state, supporting a bimolecular mechanism for the solvolysis of primary alkanesulfonyl chlorides.

Chemo- and Regioselectivity in Complex Reactions of 3-Isobutoxypropane-1-sulfonyl chloride

In molecules containing multiple functional groups, the chemo- and regioselectivity of a reagent are of paramount importance. 3-Isobutoxypropane-1-sulfonyl chloride, as an electrophile, will preferentially react with the most nucleophilic site in a polyfunctional molecule.

The general order of reactivity of sulfonyl chlorides with common nucleophiles is:

Amines > Alcohols > Water

This selectivity allows for the preferential sulfonylation of an amino group in the presence of a hydroxyl group. For instance, in a molecule containing both a primary amine and a primary alcohol, 3-isobutoxypropane-1-sulfonyl chloride will selectively form a sulfonamide over a sulfonate ester under appropriate conditions. This is attributed to the greater nucleophilicity of the nitrogen atom in the amine compared to the oxygen atom in the alcohol. libretexts.org

Regioselectivity is also a key consideration in reactions with molecules possessing multiple nucleophilic centers of the same type. For example, in a molecule with a primary and a secondary amine, the less sterically hindered primary amine is generally more reactive towards the sulfonyl chloride. However, the specific reaction conditions, such as solvent and temperature, can influence this selectivity.

A notable example of chemoselectivity is observed in reactions with substrates containing both an aroyl chloride and a sulfonyl chloride moiety. The aroyl chloride is generally more reactive towards nucleophiles than the sulfonyl chloride. nih.gov This difference in reactivity can be exploited to achieve selective reactions at the aroyl chloride center while leaving the sulfonyl chloride group intact.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 3-Isobutoxypropane-1-sulfonyl chloride. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides a detailed map of the atomic connectivity.

The structure of 3-Isobutoxypropane-1-sulfonyl chloride features five distinct proton environments and six unique carbon environments, which would be resolved in the respective NMR spectra. The strong electron-withdrawing effect of the sulfonyl chloride group is predicted to significantly deshield the adjacent methylene (B1212753) protons (H-1) and carbons (C-1), shifting their resonance signals to a higher frequency (downfield). acdlabs.com Conversely, the protons and carbons of the isobutyl group are expected to appear in the more shielded (upfield) region of the spectrum.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-Isobutoxypropane-1-sulfonyl chloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Protons |

|---|---|---|---|---|

| -SO₂-CH₂(a)- | ~3.7 - 3.9 | Triplet (t) | 2H | H(b) |

| -CH₂-CH₂(b)-CH₂- | ~2.2 - 2.4 | Quintet (quin) | 2H | H(a), H(c) |

| -O-CH₂(c)- | ~3.5 - 3.7 | Triplet (t) | 2H | H(b) |

| -O-CH₂-CH(d)- | ~3.2 - 3.4 | Doublet (d) | 2H | H(e) |

| -CH-(CH₃)₂(e) | ~1.8 - 2.0 | Nonet (non) | 1H | H(d), H(f) |

| -CH(d)-CH(e)-(CH₃)₂(f) | ~0.9 - 1.0 | Doublet (d) | 6H | H(e) |

Predicted ¹³C NMR Chemical Shifts for 3-Isobutoxypropane-1-sulfonyl chloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -SO₂-CH₂(1)- | ~55 - 60 |

| -CH₂-CH₂(2)-CH₂- | ~25 - 30 |

| -O-CH₂(3)- | ~65 - 70 |

| -O-CH₂(4)- | ~75 - 80 |

| -CH₂-CH(5)- | ~28 - 32 |

| -CH-(CH₃)₂(6) | ~18 - 22 |

To unambiguously assign these predicted resonances and confirm the molecular structure, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings. Key expected correlations include cross-peaks between H(a)/H(b), H(b)/H(c), H(d)/H(e), and H(e)/H(f), confirming the connectivity of the propane (B168953) and isobutyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would show cross-peaks connecting H(a) to C(1), H(b) to C(2), H(c) to C(3), H(d) to C(4), H(e) to C(5), and H(f) to C(6), allowing for the definitive assignment of each carbon atom based on its attached proton.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid form. This technique is particularly valuable for studying conformational polymorphism, where the same molecule may adopt different arrangements in the crystal lattice. By analyzing chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can provide detailed information on molecular geometry, packing, and intermolecular interactions in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 3-Isobutoxypropane-1-sulfonyl chloride by probing their characteristic vibrational modes.

The key functional groups—sulfonyl chloride (-SO₂Cl), ether (C-O-C), and alkane (C-H, C-C)—give rise to distinct and identifiable bands in the IR and Raman spectra.

Sulfonyl Chloride Group: This group is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The S-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, around 375 cm⁻¹. cdnsciencepub.com

Ether Linkage: The C-O-C group will exhibit a characteristic asymmetric stretching vibration, which is typically strong in the IR spectrum and appears in the 1050-1150 cm⁻¹ region.

Alkane Structure: The aliphatic isobutoxypropane backbone will produce strong C-H stretching bands in the 2800-3000 cm⁻¹ region. acdlabs.com C-H bending and rocking vibrations for CH₂, and CH₃ groups will be visible in the fingerprint region (below 1500 cm⁻¹).

Predicted Vibrational Frequencies for 3-Isobutoxypropane-1-sulfonyl chloride

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Alkane (CH, CH₂, CH₃) | 2850 - 2980 | Strong |

| S=O Asymmetric Stretch | Sulfonyl Chloride | 1370 - 1410 | Strong |

| C-H Bend (Scissoring/Deformation) | Alkane (CH₂, CH₃) | 1450 - 1470 | Medium |

| S=O Symmetric Stretch | Sulfonyl Chloride | 1166 - 1204 | Strong |

| C-O-C Asymmetric Stretch | Ether | 1050 - 1150 | Strong |

| S-Cl Stretch | Sulfonyl Chloride | ~375 | Strong |

3-Isobutoxypropane-1-sulfonyl chloride possesses several single bonds (C-C, C-O, C-S) around which rotation can occur, leading to the existence of multiple conformational isomers (conformers). Vibrational spectroscopy can be used to study this conformational landscape. Different conformers may exhibit slightly different vibrational frequencies, particularly in the fingerprint region (400-1500 cm⁻¹). By analyzing the spectra at varying temperatures or in different physical states (liquid vs. solid), it may be possible to identify bands corresponding to specific conformers and study their relative thermodynamic stabilities.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight of 3-Isobutoxypropane-1-sulfonyl chloride and its fragmentation patterns under ionization, which helps to confirm the molecular structure.

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺). A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will display two peaks for the molecular ion: M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1.

The fragmentation of the molecular ion is predicted to proceed through several characteristic pathways, including cleavage of the weakest bonds and rearrangement reactions.

Predicted Key Fragmentation Pathways and Ions for 3-Isobutoxypropane-1-sulfonyl chloride

| m/z Value | Proposed Ion Structure/Fragment Lost | Fragmentation Pathway |

|---|---|---|

| 214/216 | [C₇H₁₅ClO₂S]⁺ (Molecular Ion) | - |

| 179 | [M - Cl]⁺ | Loss of chlorine radical from the molecular ion. |

| 157 | [C₄H₉OCH₂CH₂CH₂]⁺ | Loss of SO₂Cl radical. |

| 115 | [M - SO₂Cl]⁺ | Cleavage of the C-S bond. |

| 99/101 | [SO₂Cl]⁺ | Fragment containing the sulfonyl chloride group. acdlabs.com |

| 57 | [C₄H₉]⁺ | Formation of the stable tertiary butyl cation from the isobutyl group. acdlabs.com |

| 41 | [C₃H₅]⁺ | Further fragmentation of the alkyl chains. |

The fragmentation pattern can be rationalized by the loss of the chlorine atom, followed by the loss of sulfur dioxide (SO₂), leading to the formation of an alkyl cation. researchgate.net Additionally, cleavage at the ether linkage (α-cleavage) and fragmentation of the isobutyl side chain are expected, with the formation of the highly stable tertiary butyl cation (m/z 57) being a prominent feature. miamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For 3-Isobutoxypropane-1-sulfonyl chloride, with a molecular formula of C₇H₁₅ClO₃S, HRMS provides the high-accuracy mass measurement of its molecular ion. This experimental value can then be compared to the calculated theoretical exact mass to confirm the elemental formula. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI), various ions can be observed, such as the protonated molecule [M+H]⁺ or adducts like the sodium adduct [M+Na]⁺. The precise mass measurements afforded by HRMS are crucial for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis.

| Ionic Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ (with ³⁵Cl) | [C₇H₁₅³⁵ClO₃S]⁺ | 214.03794 |

| [M]⁺ (with ³⁷Cl) | [C₇H₁₅³⁷ClO₃S]⁺ | 216.03500 |

| [M+H]⁺ (with ³⁵Cl) | [C₇H₁₆³⁵ClO₃S]⁺ | 215.04572 |

| [M+H]⁺ (with ³⁷Cl) | [C₇H₁₆³⁷ClO₃S]⁺ | 217.04277 |

| [M+Na]⁺ (with ³⁵Cl) | [C₇H₁₅³⁵ClNaO₃S]⁺ | 237.01989 |

| [M+Na]⁺ (with ³⁷Cl) | [C₇H₁₅³⁷ClNaO₃S]⁺ | 239.01694 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides critical information about the molecule's connectivity and functional groups. For 3-Isobutoxypropane-1-sulfonyl chloride, a precursor ion (e.g., the molecular ion or the protonated molecule) would be isolated and subjected to collision-induced dissociation (CID).

While specific experimental data is not publicly available, a plausible fragmentation pathway can be predicted based on the known behavior of similar chemical structures like ethers and alkyl sulfonyl chlorides. Key fragmentation events would likely include:

Loss of Chlorine: Cleavage of the relatively weak S-Cl bond to yield a sulfonyl cation.

Loss of Sulfur Dioxide: Elimination of SO₂ is a common pathway for sulfonyl compounds.

Ether Cleavage: Fragmentation of the isobutoxy group, either through cleavage of the C-O ether bond or through alpha-cleavage adjacent to the ether oxygen.

Alkyl Chain Fragmentation: Cleavage of C-C bonds within the isobutyl or propyl moieties, often leading to stable carbocations.

These fragmentation patterns provide a structural fingerprint that can be used to confirm the identity of the molecule.

| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 179.01 | Chlorine radical | Cl | [C₇H₁₅O₃S]⁺ |

| 157.10 | Isobutylene | C₄H₈ | [C₃H₇ClO₃S]⁺ |

| 149.97 | Sulfur dioxide and Chlorine radical | SO₂ + Cl | [C₇H₁₅O]⁺ |

| 115.00 | Isobutoxy radical | C₄H₉O | [C₃H₆ClO₂S]⁺ |

| 57.07 | Propane-1-sulfonyl chloride radical | C₃H₇ClO₂S | [C₄H₉]⁺ (isobutyl cation) |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state.

The application of this method to 3-Isobutoxypropane-1-sulfonyl chloride is contingent upon the ability to grow a single, high-quality crystal of the compound. As many small-chain sulfonyl chlorides are liquids at ambient temperatures, this would likely require low-temperature crystallization techniques. wikipedia.org To date, no crystal structure for 3-Isobutoxypropane-1-sulfonyl chloride has been deposited in crystallographic databases.

If a suitable crystal were obtained and analyzed, the resulting data would provide definitive proof of its structure. The key parameters determined would include the tetrahedral geometry around the sulfur atom and the specific conformation of the isobutoxypropane chain.

| Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | The lengths of the edges of the unit cell (a, b, c). | Precise values defining the crystal lattice. |

| Bond Lengths (Å) | The distances between bonded atoms. | e.g., S=O, S-Cl, S-C, C-O distances. |

| Bond Angles (°) | The angles formed by three connected atoms. | e.g., O=S=O, O=S=Cl, S-C-C angles. |

| Torsion Angles (°) | The dihedral angles defining molecular conformation. | Conformation of the alkyl ether chain. |

Other Advanced Spectroscopic Probes (e.g., UV-Vis Spectroscopy for Electronic Transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq The presence and position of absorption bands provide information about the electronic structure of a molecule, particularly conjugated systems and functional groups with non-bonding electrons, known as chromophores.

The structure of 3-Isobutoxypropane-1-sulfonyl chloride is fully saturated, lacking traditional chromophores such as carbon-carbon double bonds or aromatic rings that typically absorb in the 200-800 nm range. libretexts.org The molecule does contain atoms with non-bonding (n) electrons (oxygen and chlorine) and consists of sigma (σ) bonds. Therefore, the only possible electronic transitions are high-energy σ → σ* and n → σ* transitions. These transitions require a significant amount of energy, corresponding to wavelengths in the far-UV region (typically below 200 nm), which is outside the range of standard laboratory UV-Vis spectrophotometers. uobabylon.edu.iq Consequently, 3-Isobutoxypropane-1-sulfonyl chloride is expected to be transparent in the standard UV-Vis spectrum.

| Type of Transition | Orbitals Involved | Expected Absorption Region | Comment |

|---|---|---|---|

| σ → σ | Electron from a C-C, C-H, S-C, or S-Cl sigma bond to an antibonding sigma orbital. | Far-UV (< 200 nm) | High-energy transition, not observable on standard instruments. |

| n → σ | Electron from a non-bonding orbital of oxygen or chlorine to an antibonding sigma orbital. | Far-UV (< 200 nm) | Lower energy than σ → σ* but still typically outside the standard UV range for saturated compounds. |

Applications in Advanced Organic Synthesis and Material Science

Reagent in Derivatization and Functionalization Strategies

Derivatization is a technique used to chemically modify a compound to enhance its properties for analysis or to introduce new functionalities. nbinno.comnih.gov Sulfonyl chlorides, including 3-isobutoxypropane-1-sulfonyl chloride, are highly effective reagents for this purpose due to the electrophilic nature of the sulfur atom, which readily reacts with various nucleophiles. molport.com

Formation of Sulfonamides and Sulfonate Esters in Complex Molecule Synthesis

The high reactivity of the sulfonyl chloride group is primarily leveraged in the synthesis of sulfonamides and sulfonate esters, two functional groups of immense importance in medicinal and materials chemistry. molport.comeurjchem.com

Sulfonamides: The reaction of 3-isobutoxypropane-1-sulfonyl chloride with primary or secondary amines yields stable sulfonamide linkages. This transformation is a cornerstone of drug discovery and development, as the sulfonamide moiety is a key structural feature in a wide array of therapeutic agents. eurjchem.commdpi.com The reaction, typically conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534), is robust and allows for the incorporation of the isobutoxypropylsulfonyl group into complex, multifunctional molecules. molport.com This functional group can influence the molecule's biological activity, solubility, and metabolic stability. researchgate.net

Table 1: General Reaction for Sulfonamide Formation

| Reactant 1 | Reactant 2 | Product | Conditions |

| 3-Isobutoxypropane-1-sulfonyl chloride | Primary or Secondary Amine (R-NH₂) | N-substituted-3-isobutoxypropane-1-sulfonamide | Inert solvent, Base (e.g., Pyridine) |

This table illustrates the fundamental reaction where the sulfonyl chloride couples with an amine to form a stable sulfonamide bond.

Sulfonate Esters: When treated with alcohols, 3-isobutoxypropane-1-sulfonyl chloride forms sulfonate esters. This reaction is a pivotal strategy in multi-step synthesis for activating hydroxyl groups. eurjchem.com Alcohols are typically poor leaving groups in nucleophilic substitution and elimination reactions. However, their conversion to a sulfonate ester transforms the hydroxyl group into an excellent leaving group, comparable in reactivity to a halide ion. This allows for subsequent reactions with a wide range of nucleophiles under milder conditions than would otherwise be possible. eurjchem.comresearchgate.net

Table 2: General Reaction for Sulfonate Ester Formation

| Reactant 1 | Reactant 2 | Product | Purpose |

| 3-Isobutoxypropane-1-sulfonyl chloride | Alcohol (R-OH) | 3-Isobutoxypropyl sulfonate ester | Activation of hydroxyl group, converting it into a good leaving group for subsequent substitution or elimination reactions. |

This table shows the conversion of an alcohol to a sulfonate ester, a key step for enhancing its reactivity in further synthetic transformations.

Application in Protecting Group Chemistry

In the synthesis of complex molecules that contain multiple reactive sites, it is often necessary to temporarily block, or "protect," one functional group to prevent it from reacting while another part of the molecule is being modified. libretexts.org The sulfonyl group is a highly effective protecting group for amines. youtube.comorgsyn.org

By reacting an amine with 3-isobutoxypropane-1-sulfonyl chloride, a stable sulfonamide is formed. This transformation significantly reduces the nucleophilicity and basicity of the nitrogen atom, effectively shielding it from reaction with electrophiles or strong bases. youtube.comresearchgate.net The resulting isobutoxypropanesulfonamide is robust and can withstand a variety of reaction conditions, making it a reliable choice during multi-step synthetic sequences. orgsyn.org While the removal of sulfonyl protecting groups can sometimes require harsh conditions, specialized methods have been developed to facilitate their cleavage when the desired transformations are complete. orgsyn.org

Table 3: Amine Protection Using a Sulfonyl Chloride

| Step | Reaction | Reagents | Outcome |

| Protection | An amine is converted to a sulfonamide. | 3-Isobutoxypropane-1-sulfonyl chloride, Base | The amine's reactivity is suppressed, allowing for selective chemistry elsewhere in the molecule. |

| Deprotection | The sulfonamide is cleaved to regenerate the free amine. | Reducing agents (e.g., dissolving metal reduction) or strong acid | The original amine functionality is restored after serving its protective role. |

This table outlines the two-stage process of protecting an amine as a sulfonamide and its subsequent deprotection.

Building Block for Complex Chemical Architectures

Organic building blocks are relatively simple molecules with specific functional groups that are used as starting materials for the assembly of more complex structures. Sulfonyl chlorides are widely used as such building blocks in the pharmaceutical, agrochemical, and materials industries. molport.comnbinno.comenamine.net 3-Isobutoxypropane-1-sulfonyl chloride, with its unique combination of a reactive sulfonyl chloride head and a flexible, non-polar isobutoxypropyl tail, serves as a valuable component for constructing sophisticated molecular frameworks. smolecule.com

Incorporation into Specialized Organic Syntheses (e.g., Natural Product Analogues)

While not a natural product itself, 3-isobutoxypropane-1-sulfonyl chloride can be incorporated into the synthesis of analogues of naturally occurring molecules. Natural products are a key source of inspiration for new drugs, but their direct synthesis can be challenging and their properties may not be optimal. Chemists often synthesize analogues—molecules that are structurally similar to the natural product but with specific modifications—to improve activity, enhance stability, or explore structure-activity relationships.

The isobutoxypropylsulfonyl moiety can be introduced into a complex structure to systematically probe the effects of a flexible, lipophilic side chain on the molecule's biological target interactions. This approach is crucial in medicinal chemistry for optimizing lead compounds.

Precursor in Agrochemical Synthesis

The sulfonamide functional group is a common feature in many modern agrochemicals, including herbicides, fungicides, and insecticides. nbinno.comresearchgate.net Sulfonyl chlorides are therefore critical precursors in the synthesis of these compounds. nbinno.comrsc.org For instance, the sulfonylation of specific amine-containing scaffolds is a key step in producing highly active and selective crop protection agents. nih.gov

3-Isobutoxypropane-1-sulfonyl chloride can be used to introduce the isobutoxypropylsulfonyl group into potential agrochemical candidates. This specific aliphatic sulfonyl group can be used to fine-tune the physicochemical properties of the final product, such as its solubility, soil mobility, and persistence in the environment, which are critical factors for developing effective and safe agrochemicals. nbinno.com

Polymer Chemistry and Material Science Applications

The utility of sulfonyl chlorides extends beyond small-molecule synthesis into the realm of polymer chemistry and material science. quora.com They can function as initiators for polymerization reactions, as monomers for creating new polymers, or as reagents for modifying the surfaces of existing materials. cmu.eduacs.org

3-Isobutoxypropane-1-sulfonyl chloride can be employed in several ways:

Polymer Functionalization: The reactive sulfonyl chloride group can be used to graft the isobutoxypropane sulfonyl moiety onto the surface of polymers that possess nucleophilic groups (e.g., hydroxyl or amine groups). This surface modification can alter the material's properties, such as its hydrophobicity, adhesion, or biocompatibility. nih.gov For example, activating a material with sulfonyl chloride groups makes it highly reactive toward amines and thiols, which is an excellent method for immobilizing enzymes or affinity ligands. nih.gov

Monomer for Specialty Polymers: It can potentially be used as a co-monomer in polymerization reactions. By reacting the sulfonyl chloride group with a di-functional nucleophile (like a diamine or diol), it can be incorporated into a polymer backbone, creating polysulfonamides or polysulfonates. The flexible isobutoxy side chain would influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility.

Initiator in Living Radical Polymerization: Sulfonyl chlorides have been identified as highly efficient universal initiators for metal-catalyzed living radical polymerization (LRP). cmu.eduresearchgate.net This advanced polymerization technique allows for the synthesis of polymers with well-defined molecular weights, complex architectures, and narrow molecular weight distributions. cmu.eduacs.org The use of a functional initiator like 3-isobutoxypropane-1-sulfonyl chloride would allow for the creation of polymers with a specific isobutoxypropylsulfonyl end-group.

Monomer in Sulfonated Polymer Synthesis

Sulfonated polymers are a significant class of polymers characterized by the presence of sulfonate groups, which impart unique properties such as ion-exchange capabilities and enhanced hydrophilicity. While the direct polymerization of vinyl or styrenic monomers already bearing a sulfonate group is a common strategy, another approach involves the post-polymerization sulfonation of a pre-formed polymer. A less common but viable method is the polymerization of monomers containing a reactive sulfonyl chloride group, which can be subsequently hydrolyzed to the sulfonic acid.

In the context of 3-Isobutoxypropane-1-sulfonyl chloride, its potential as a monomer lies in synthetic pathways where a pre-formed polymer with nucleophilic sites (e.g., hydroxyl or amine groups) reacts with it. This would result in a polymer with pendant isobutoxypropanesulfonyl groups. Subsequent hydrolysis of the sulfonyl chloride moiety would then yield the desired sulfonated polymer. This method allows for the introduction of a flexible, ether-containing side chain, which can influence the polymer's physical and chemical properties, such as its glass transition temperature, solubility, and ion-conductivity. However, specific examples and detailed research findings on the use of 3-Isobutoxypropane-1-sulfonyl chloride as a monomer in the synthesis of new sulfonated polymers are not extensively documented in publicly available literature.

Modification of Polymer Surfaces and Functionalities

The surface properties of a polymer, such as its wettability, adhesion, and biocompatibility, are critical for its performance in many applications. Chemical surface modification is a powerful technique to tailor these properties without altering the bulk characteristics of the polymer. Sulfonyl chlorides are reactive electrophiles that can be used to introduce sulfonyl groups onto polymer surfaces that possess nucleophilic functionalities like hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups.

3-Isobutoxypropane-1-sulfonyl chloride can be employed for this purpose, reacting with such surfaces to create a layer of isobutoxypropanesulfonyl groups. This modification can significantly alter the surface energy and polarity. For instance, the introduction of the relatively nonpolar isobutoxy group could increase the hydrophobicity of a surface. Conversely, subsequent hydrolysis of the sulfonyl chloride to a sulfonic acid group would dramatically increase the surface's hydrophilicity and introduce ion-exchange properties. This approach could be valuable in fields such as biomedical devices, membranes for separation processes, and coatings. Despite the chemical feasibility, detailed studies and specific data on the surface modification of polymers using 3-Isobutoxypropane-1-sulfonyl chloride are scarce in the scientific literature.

Catalysis and Ligand Design Applications (e.g., Modified Carbon-Supported Catalysts)

In the field of catalysis, the support material can play a crucial role in the activity, selectivity, and stability of a catalyst. Carbon materials are widely used as catalyst supports due to their high surface area, chemical inertness, and tunable porous structure. The functionalization of the carbon surface can further enhance the performance of the supported catalyst by improving the dispersion of the active metal particles and influencing the electronic properties of the catalytic sites.

One emerging strategy involves the modification of carbon supports with organic molecules to create specific binding sites for metal complexes. Sulfonyl chlorides can be utilized to anchor molecules to the carbon surface. For example, a recent study detailed the preparation of a sulfonyl-chloride-modified lignin-based porous carbon-supported metal phthalocyanine (B1677752) catalyst. In this process, the lignin-based carbon was first sulfonated and then converted to the sulfonyl chloride. While the specific sulfonyl chloride used was not 3-isobutoxypropane-1-sulfonyl chloride, this work demonstrates the principle of using sulfonyl chloride chemistry to modify carbon supports.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is the cornerstone for the analysis of 3-isobutoxypropane-1-sulfonyl chloride, offering high-resolution separation from reactants, byproducts, and degradation products. Both gas and liquid chromatography are applicable, with the choice depending on the sample matrix and analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. While alkanesulfonyl chlorides can be analyzed directly, their thermal lability is a significant concern, as they can degrade in the high-temperature environment of the GC injector or column. nih.gov This degradation can lead to inaccurate quantification and the misidentification of impurities.

A common strategy to circumvent this issue is derivatization. The reactive sulfonyl chloride is converted into a more thermally stable derivative, such as a sulfonamide, prior to analysis. For instance, reaction with a secondary amine like N,N-diethylamine yields the corresponding N,N-diethylsulfonamide, which is less prone to degradation. nih.gov

Method development for the GC-MS analysis of 3-isobutoxypropane-1-sulfonyl chloride, either directly or after derivatization, would involve optimizing several parameters. The choice of the capillary column is critical; a non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., RTX-5MS), is often suitable. rsc.org The temperature program must be carefully controlled to ensure separation without on-column degradation. Mass spectrometric detection in electron impact (EI) mode provides characteristic fragmentation patterns for structural confirmation, while chemical ionization (CI) can be used to enhance the molecular ion peak for accurate molecular weight determination. nih.gov For trace analysis, selected-ion monitoring (SIM) mode offers enhanced sensitivity and selectivity by focusing on specific fragment ions of the target analyte. omicsonline.org

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., RTX-5MS, DB-WAX) | Separation of analytes based on boiling point and polarity. rsc.orgresearchgate.net |

| Injector Temperature | 250-280 °C (or lower if degradation occurs) | Vaporization of the sample without thermal decomposition. rsc.org |

| Oven Program | Initial temp 50 °C, ramp at 10-25 °C/min to 300 °C | Elution and separation of compounds with varying volatilities. rsc.org |

| Carrier Gas | Helium, constant flow or linear velocity (e.g., 40 cm/sec) | Transport of analytes through the column. rsc.org |

| Ionization Mode | Electron Impact (EI), Chemical Ionization (CI) | Fragmentation for structural ID (EI) or softer ionization for molecular ion (CI). nih.gov |

| Detector | Quadrupole Mass Spectrometer (Scan or SIM mode) | Identification and quantification of eluted compounds. rsc.orgomicsonline.org |

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-performance liquid chromatography (HPLC) is often preferred for the analysis of reactive and less volatile compounds like sulfonyl chlorides because it operates at or near ambient temperature, minimizing the risk of degradation. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

A typical RP-HPLC method for 3-isobutoxypropane-1-sulfonyl chloride would employ a C18 column. google.com The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. google.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is generally used to separate compounds with a range of polarities. google.com

Due to the lack of a strong chromophore in simple alkanesulfonyl chlorides, UV detection can be challenging but is often feasible at low wavelengths (e.g., ~210 nm). A Diode Array Detector (DAD) can be beneficial as it acquires spectra across a range of wavelengths, aiding in peak identification and purity assessment. google.com For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. The most powerful detection method is mass spectrometry (LC-MS), which provides molecular weight and structural information. Given the high reactivity of sulfonyl chlorides, derivatization may also be used in HPLC to attach a UV-active or fluorescent tag, significantly enhancing detection sensitivity. nih.gov

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150-250 mm, 5 µm particle size | Separation based on hydrophobicity. google.compatsnap.com |

| Mobile Phase A | Water (often with 0.1% Formic Acid or Phosphoric Acid) | The polar component of the mobile phase. sielc.compatsnap.com |

| Mobile Phase B | Acetonitrile or Methanol | The non-polar (eluting) component. google.compatsnap.com |

| Elution | Gradient (e.g., 5% B to 95% B over 20 min) | Separation of compounds with varying polarities. google.com |

| Flow Rate | 0.8 - 1.5 mL/min | Controls retention time and separation efficiency. researchgate.net |

| Detector | DAD/UV (e.g., 210 nm), ELSD, CAD, MS | Detection and quantification of the analyte. google.com |

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. nih.gov While neutral molecules like 3-isobutoxypropane-1-sulfonyl chloride are not directly amenable to the most common CE mode, Capillary Zone Electrophoresis (CZE), the technique holds potential for analysis following derivatization or for monitoring its hydrolysis product.

In CZE, separation is driven by differences in the charge-to-size ratio of analytes. usp.org 3-isobutoxypropane-1-sulfonyl chloride could be derivatized with a charged tag, converting it into an ion that can be readily separated and detected. Alternatively, CE can be used to quantify the hydrolysis product, 3-isobutoxypropane-1-sulfonic acid, which is negatively charged at neutral pH. This would provide an indirect measure of the parent compound's stability or concentration in aqueous media. Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can separate neutral compounds and could potentially be applied to the direct analysis of the sulfonyl chloride. usp.org The primary advantages of CE are its extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents. nih.gov

Electrochemical Analysis Techniques

Electrochemical techniques offer alternative or complementary methods for the analysis of 3-isobutoxypropane-1-sulfonyl chloride. These methods are typically based on measuring the potential or current generated by a chemical reaction at an electrode surface.

One potential approach is the indirect detection of the sulfonyl chloride by monitoring the chloride ion produced upon its complete hydrolysis. Ion-selective electrodes (ISEs) designed for chloride can measure the concentration of Cl⁻ in a solution with high selectivity. mdpi.com By ensuring complete hydrolysis of the sample, the initial concentration of the sulfonyl chloride can be determined. Another approach involves voltammetric techniques, such as cyclic voltammetry, which could be used to study the electrochemical reduction or oxidation of the sulfonyl chloride group itself, although this may be complex. The development of a dedicated electrochemical sensor could involve modifying an electrode surface with a reagent that specifically reacts with the sulfonyl chloride group, generating a measurable electrical signal. electrochemsci.org

Hyphenated Techniques (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, provide the most comprehensive information for structural elucidation and impurity identification.

LC-MS (as mentioned in 7.1.2) is the most common hyphenated technique for this type of analysis, providing both separation and mass information.

LC-NMR combines the separation power of HPLC with the unparalleled structure elucidation capability of Nuclear Magnetic Resonance (NMR) spectroscopy. numberanalytics.com In an LC-NMR setup, the effluent from the HPLC column flows through a specialized NMR flow cell. sumitomo-chem.co.jp This allows for the acquisition of NMR spectra for each separated component. This technique is invaluable for definitively identifying unknown impurities or degradation products without the need for time-consuming isolation. numberanalytics.com Different modes, such as on-flow (continuous measurement) and stop-flow (flow is stopped at the peak apex for longer acquisition), can be used to balance chromatographic resolution with NMR sensitivity. nih.gov

GC-IR (Gas Chromatography-Infrared Spectroscopy) is another useful hyphenated technique. It provides information about the functional groups present in the separated compounds, which is complementary to the mass fragmentation data from GC-MS.

Development of Sensors and Probes for Targeted Detection

The development of specific sensors for 3-isobutoxypropane-1-sulfonyl chloride could follow two main strategies: exploiting the reactivity of the sulfonyl chloride group or detecting a unique part of the molecule.

Probes Based on Chemical Reactivity : The sulfonyl chloride functional group readily reacts with primary amines to form stable sulfonamides. thermofisher.com This reaction is the basis for many fluorescent probes, such as Texas Red™ Sulfonyl Chloride, which are used to label proteins. thermofisher.comfishersci.be A similar principle could be used to design a probe for 3-isobutoxypropane-1-sulfonyl chloride. A molecule that exhibits a significant change in its fluorescence or color upon reacting with the sulfonyl chloride could serve as a highly sensitive and selective optical sensor.

Ion-Selective Electrodes (ISEs) : As discussed in section 7.2, an ISE could be used for indirect detection via the chloride hydrolysis product. wikipedia.org It is also conceivable to develop a membrane-based ISE that responds directly to a derivative of the parent molecule. For example, if the sulfonyl chloride is reacted to form a specific S-alkylisothiouronium salt, an ISE could be developed with a membrane selective for that cation, a strategy that has been demonstrated for alkyl halides. rsc.org

Environmental Transformation Pathways and Degradation Mechanisms Academic Research Perspective

Photolytic Degradation Studies under Controlled Laboratory Conditions

The photolytic degradation of sulfonyl chlorides is primarily initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of the sulfur-chlorine (S-Cl) bond. This homolytic cleavage generates a sulfonyl radical and a chlorine radical, which are highly reactive intermediates that drive subsequent degradation reactions. researchgate.net

Under controlled laboratory conditions, irradiation of alkanesulfonyl chlorides with visible light, often in the presence of a photocatalyst, can also generate these sulfonyl radical intermediates. acs.org The primary photochemical process for 3-Isobutoxypropane-1-sulfonyl chloride is expected to be:

CH₃CH(CH₃)CH₂OCH₂CH₂CH₂SO₂Cl + hν → CH₃CH(CH₃)CH₂OCH₂CH₂CH₂SO₂• + Cl•

The resulting 3-isobutoxypropane-1-sulfonyl radical can undergo several reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another organic molecule to form the corresponding 3-isobutoxypropane-1-sulfinic acid.

Addition to Unsaturated Bonds: In the presence of alkenes or alkynes, the sulfonyl radical can add across the double or triple bond, initiating a radical chain reaction. nih.gov

Desulfonylation: Cleavage of the carbon-sulfur (C-S) bond can occur, particularly under high-energy conditions, leading to the formation of an alkyl radical and sulfur dioxide (SO₂).

Control experiments in laboratory settings have established that both light and a photocatalyst are often essential for efficient reactivity, as thermal initiation at moderate temperatures is typically ineffective. acs.org

| Parameter | Compound/System | Conditions | Observation | Reference |

| Mechanism | Generic Sulfonyl Chlorides | Visible Light, Photocatalyst | Formation of sulfonyl radical intermediates via single-electron transfer. | researchgate.net |

| Key Intermediate | N-sulfonylimines | Visible Light, Ir(ppy)₃ catalyst | Generation of sulfonyl radicals for subsequent reactions like hydrosulfonylation. | acs.org |

| Reaction Type | 1,5-Dienes with Sulfonyl Chlorides | Visible Light, Ir(ppy)₃ catalyst | Radical addition/cyclization cascade initiated by sulfonyl radical. | nih.gov |

Chemical Hydrolysis Mechanisms in Controlled Aquatic Systems

The hydrolysis of alkanesulfonyl chlorides is a primary abiotic degradation pathway in aquatic environments and has been extensively studied. The reaction mechanism is highly dependent on the pH of the system. tandfonline.comtandfonline.com

Under neutral to acidic conditions (pH 1-6), 3-Isobutoxypropane-1-sulfonyl chloride is expected to hydrolyze via a direct bimolecular nucleophilic substitution (Sɴ2) mechanism. tandfonline.comnih.govbeilstein-journals.org In this process, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion in a single, concerted step.

Mechanism (Neutral/Acidic): Sɴ2 CH₃CH(CH₃)CH₂OCH₂CH₂CH₂SO₂Cl + 2H₂O → CH₃CH(CH₃)CH₂OCH₂CH₂CH₂SO₃H + H₃O⁺ + Cl⁻

Under basic conditions (pH > 8), a different mechanism, known as the elimination-addition (E-A) pathway, becomes dominant for alkanesulfonyl chlorides that possess α-hydrogens (hydrogens on the carbon adjacent to the sulfonyl group), such as 3-Isobutoxypropane-1-sulfonyl chloride. tandfonline.comnih.govmdpi.com This pathway involves a rapid, base-promoted elimination of HCl to form a highly reactive "sulfene" intermediate, which is then rapidly trapped by water. tandfonline.commdpi.com

Mechanism (Basic): Elimination-Addition

Elimination: CH₃CH(CH₃)CH₂OCH₂CH₂CH ₂SO₂Cl + OH⁻ → CH₃CH(CH₃)CH₂OCH₂CH₂CH=SO₂ (Sulfene) + H₂O + Cl⁻

Addition: CH₃CH(CH₃)CH₂OCH₂CH₂CH=SO₂ + H₂O → CH₃CH(CH₃)CH₂OCH₂CH₂CH₂SO₃H

Kinetic studies on analogous compounds like methanesulfonyl chloride and benzenesulfonyl chloride confirm the Sɴ2 nature of the neutral hydrolysis, with negative entropies of activation consistent with a bimolecular process. nih.govbeilstein-journals.org The rate of hydrolysis for simple alkanesulfonyl chlorides in pure water is generally observed to be slower than that of aromatic sulfonyl chlorides. sci-hub.se